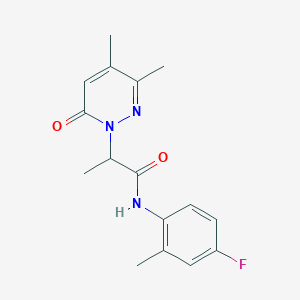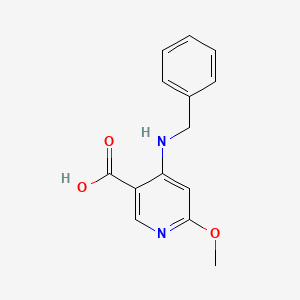![molecular formula C20H28ClNO7 B12459394 4,8-Diethoxy-1,3-dimethyl-2-(tetrahydrofuran-2-ylmethyl)cyclohepta[c]pyrrolium perchlorate](/img/structure/B12459394.png)
4,8-Diethoxy-1,3-dimethyl-2-(tetrahydrofuran-2-ylmethyl)cyclohepta[c]pyrrolium perchlorate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,8-Diethoxy-1,3-dimethyl-2-(tetrahydrofuran-2-ylmethyl)cyclohepta[c]pyrrolium perchlorate is a complex organic compound with a molecular formula of C20H28ClNO7 It is known for its unique structure, which includes a cyclohepta[c]pyrrolium core substituted with diethoxy, dimethyl, and tetrahydrofuran-2-ylmethyl groups
准备方法
The synthesis of 4,8-Diethoxy-1,3-dimethyl-2-(tetrahydrofuran-2-ylmethyl)cyclohepta[c]pyrrolium perchlorate involves multiple steps, typically starting with the preparation of the cyclohepta[c]pyrrolium core. The synthetic route may include:
Formation of the Cyclohepta[c]pyrrolium Core: This step involves the cyclization of appropriate precursors under controlled conditions.
Substitution Reactions: Introduction of diethoxy and dimethyl groups through nucleophilic substitution reactions.
Addition of Tetrahydrofuran-2-ylmethyl Group: This step involves the addition of the tetrahydrofuran-2-ylmethyl group to the core structure.
Formation of Perchlorate Salt: The final step involves the formation of the perchlorate salt by reacting the compound with perchloric acid.
Industrial production methods may involve optimization of these steps to ensure high yield and purity, often utilizing advanced techniques such as continuous flow synthesis and automated reaction monitoring.
化学反应分析
4,8-Diethoxy-1,3-dimethyl-2-(tetrahydrofuran-2-ylmethyl)cyclohepta[c]pyrrolium perchlorate undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule, altering its properties and reactivity.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
4,8-Diethoxy-1,3-dimethyl-2-(tetrahydrofuran-2-ylmethyl)cyclohepta[c]pyrrolium perchlorate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development and delivery systems.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
作用机制
The mechanism of action of 4,8-Diethoxy-1,3-dimethyl-2-(tetrahydrofuran-2-ylmethyl)cyclohepta[c]pyrrolium perchlorate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity, leading to changes in cellular signaling and function.
Altering Gene Expression: Influencing the expression of genes involved in various biological processes.
相似化合物的比较
4,8-Diethoxy-1,3-dimethyl-2-(tetrahydrofuran-2-ylmethyl)cyclohepta[c]pyrrolium perchlorate can be compared with similar compounds, such as:
4,8-Diethoxy-1,3-dimethyl-2-(oxolan-2-ylmethyl)cyclohepta[c]pyrrolium perchlorate: Similar structure but with different substituents, leading to variations in reactivity and applications.
4,8-Diethoxy-1,3-dimethyl-2-(tetrahydro-2-furanylmethyl)cyclohepta[c]pyrrolium perchlorate: Another closely related compound with slight structural differences.
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and physical properties, making it valuable for various applications.
属性
分子式 |
C20H28ClNO7 |
|---|---|
分子量 |
429.9 g/mol |
IUPAC 名称 |
4,8-diethoxy-1,3-dimethyl-2-(oxolan-2-ylmethyl)cyclohepta[c]pyrrol-2-ium;perchlorate |
InChI |
InChI=1S/C20H28NO3.ClHO4/c1-5-22-17-10-7-11-18(23-6-2)20-15(4)21(14(3)19(17)20)13-16-9-8-12-24-16;2-1(3,4)5/h7,10-11,16H,5-6,8-9,12-13H2,1-4H3;(H,2,3,4,5)/q+1;/p-1 |
InChI 键 |
GAUGGMKZPAVUHN-UHFFFAOYSA-M |
规范 SMILES |
CCOC1=C2C(=[N+](C(=C2C(=CC=C1)OCC)C)CC3CCCO3)C.[O-]Cl(=O)(=O)=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(1,3-dioxoisoindol-2-yl)methyl]-N-(2-methoxyphenyl)furan-2-carboxamide](/img/structure/B12459317.png)

![N-[2-(cyclohex-1-en-1-yl)ethyl]-N'-(tricyclo[3.3.1.1~3,7~]dec-1-yl)butanediamide](/img/structure/B12459321.png)
![2-(4-{[(4-Methylphenyl)sulfonyl]oxy}phenyl)-2-oxoethyl 2-{[(4-nitrophenyl)carbonyl]amino}benzoate](/img/structure/B12459325.png)
![6-chloro-3-[(2E)-3-(5-fluoropyridin-3-yl)prop-2-enoyl]-4-phenyl-1H-quinolin-2-one](/img/structure/B12459330.png)
![N-[(1Z)-8-ethoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]biphenyl-4-amine](/img/structure/B12459342.png)
![2-[4-(2,6-dimethylphenoxy)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid](/img/structure/B12459344.png)
![N-carbamimidoyl-4-{[(E)-(2-methoxyphenyl)methylidene]amino}benzenesulfonamide](/img/structure/B12459350.png)
![4-methyl-N-[3-(4-methylphenyl)-5-oxopyrazolidin-4-yl]benzamide](/img/structure/B12459354.png)

![N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-(benzylsulfanyl)acetamide](/img/structure/B12459362.png)
![2-fluoro-N-[2-({1-[(4-methylphenyl)amino]-1-oxopropan-2-yl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B12459370.png)
![7-tert-butyl-2-{3-ethoxy-4-[3-(2-methoxyphenoxy)propoxy]phenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12459373.png)
![7-(4-chlorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol](/img/structure/B12459381.png)
